molecular formula C11H5ClF9N3 B11082318 9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine

9-Chloro-4-methyl-2,2,7-tris-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine

Cat. No.: B11082318
M. Wt: 385.61 g/mol
InChI Key: QPGPPCNKTWYDQS-UHFFFAOYSA-N
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Description

9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3,5]triazines. This compound is characterized by the presence of a chlorine atom, a methyl group, and three trifluoromethyl groups attached to its core structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves the sequential substitution of chlorine atoms in cyanuric chloride with various nucleophiles. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The yields of these reactions can range from moderate to high, depending on the specific nucleophiles and reaction conditions employed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles like primary amines, thiols, and alcohols. Reaction conditions often involve refluxing in solvents such as 1,4-dioxane or 1,2-dichloroethane .

Major Products

The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution reactions with primary amines can yield corresponding amine derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine lies in its specific combination of functional groups and its pyrido[1,2-a][1,3,5]triazine core. This unique structure imparts distinct chemical and physical properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H5ClF9N3

Molecular Weight

385.61 g/mol

IUPAC Name

9-chloro-4-methyl-2,2,7-tris(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C11H5ClF9N3/c1-4-22-9(10(16,17)18,11(19,20)21)23-7-6(12)2-5(3-24(4)7)8(13,14)15/h2-3H,1H3

InChI Key

QPGPPCNKTWYDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N=C2N1C=C(C=C2Cl)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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